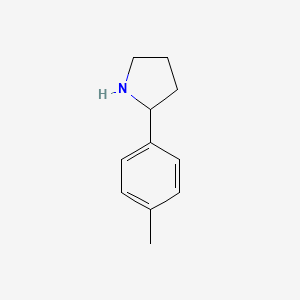
2-(4-Methylphenyl)pyrrolidine
Descripción general
Descripción
2-(4-Methylphenyl)pyrrolidine is a chemical compound with the molecular formula C11H15N . It has a molecular weight of 161.25 . The IUPAC name for this compound is 2-(4-methylphenyl)pyrrolidine .
Molecular Structure Analysis
The molecular structure of 2-(4-Methylphenyl)pyrrolidine consists of a five-membered pyrrolidine ring attached to a 4-methylphenyl group . The pyrrolidine ring is a nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
Pyrrolidine derivatives, including 2-(4-Methylphenyl)pyrrolidine, have been shown to possess several important biological activities . They can be used as fundamental components of the skeletal structure in bioactive molecules .Physical And Chemical Properties Analysis
2-(4-Methylphenyl)pyrrolidine has a density of 1.0±0.1 g/cm3, a boiling point of 259.6±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 51.1±0.3 cm3, and a molar volume of 165.2±3.0 cm3 .Aplicaciones Científicas De Investigación
Drug Discovery
The five-membered pyrrolidine ring, which is a part of “2-(4-Methylphenyl)pyrrolidine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Various Diseases
Compounds characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to be bioactive molecules with target selectivity . These compounds have been described in the literature from 2015 to date .
Influence of Steric Factors on Biological Activity
The structure–activity relationship (SAR) of the studied compounds has been investigated, with a focus on the influence of steric factors on biological activity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Antioxidant Activity
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs .
Anti-inflammatory Activity
Pyrrolidine alkaloids also exhibit anti-inflammatory activity . This suggests that they could be used in the treatment of inflammatory diseases .
Antibacterial and Antifungal Activity
These alkaloids have been shown to have antibacterial and antifungal properties . This makes them potential candidates for the development of new antibacterial and antifungal drugs .
Antiparasitic and Anthelmintic Activity
Pyrrolidine alkaloids have been shown to have antiparasitic and anthelmintic activities . For example, (Z)-3-(4-hydroxybenzylidene)-4-(4-hydroxyphenyl)-1-methylpyrrolidin-2-one isolated from the root barks of Orixa japonica exerts antiparasitic activity against Aedes aegypti, Anopheles sinensis, Culex pipiens pallens, Bursaphelenchus xylophilus and Meloidogyne incognita .
Anticancer Activity
Pyrrolidine alkaloids have been shown to have anticancer activity . This suggests that they could be used in the treatment of various types of cancer .
Safety And Hazards
Direcciones Futuras
Pyrrolidine derivatives, including 2-(4-Methylphenyl)pyrrolidine, have shown promise in pharmacotherapy . They can be employed in traditional and modern medicine, or can be used as leads for drug discovery and development . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
2-(4-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFISDWSKUHPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393671, DTXSID50902626 | |
| Record name | 2-(4-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3165 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)pyrrolidine | |
CAS RN |
62506-76-7 | |
| Record name | 2-(4-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)

![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B1307472.png)
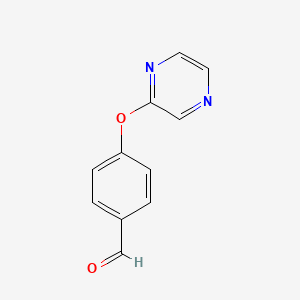
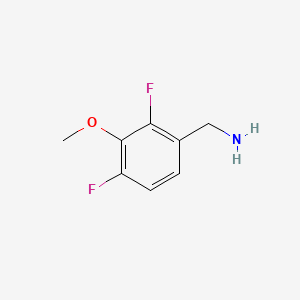
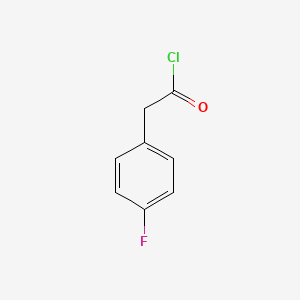
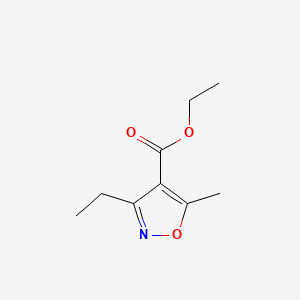

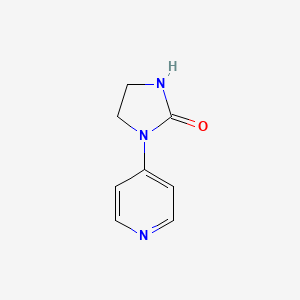
![7-Fluoro-3-phenyl-2-{[3-(trifluoromethyl)anilino]methylene}-1-indanone](/img/structure/B1307491.png)
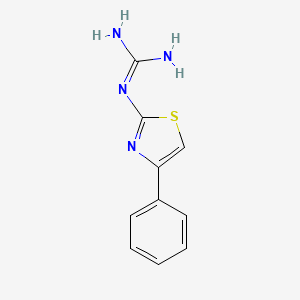
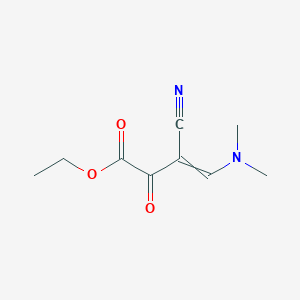
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)
![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)